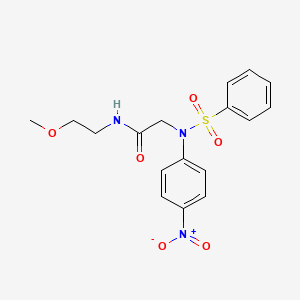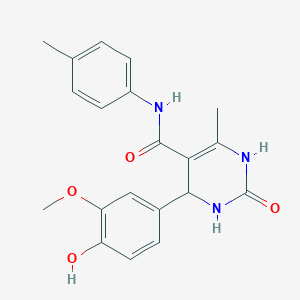![molecular formula C18H29NO B5050474 1-[5-(2,4,6-Trimethylphenoxy)pentyl]pyrrolidine](/img/structure/B5050474.png)
1-[5-(2,4,6-Trimethylphenoxy)pentyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(2,4,6-Trimethylphenoxy)pentyl]pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a pentyl chain, which is further connected to a 2,4,6-trimethylphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(2,4,6-Trimethylphenoxy)pentyl]pyrrolidine typically involves the following steps:
Formation of the Pentyl Chain: The pentyl chain can be synthesized through a series of organic reactions, including alkylation and reduction processes.
Attachment of the Phenoxy Group: The 2,4,6-trimethylphenoxy group is introduced via an etherification reaction, where a suitable phenol derivative reacts with the pentyl chain.
Formation of the Pyrrolidine Ring: The final step involves the cyclization of the intermediate compound to form the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[5-(2,4,6-Trimethylphenoxy)pentyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-[5-(2,4,6-Trimethylphenoxy)pentyl]pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism by which 1-[5-(2,4,6-Trimethylphenoxy)pentyl]pyrrolidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyrrolidine ring and the phenoxy group contribute to the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various physiological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-[5-(2,3,5-Trimethylphenoxy)pentyl]pyrrolidine
- 1-[5-(1-Naphthyloxy)pentyl]pyrrolidine
- 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine
Comparison: Compared to similar compounds, 1-[5-(2,4,6-Trimethylphenoxy)pentyl]pyrrolidine is unique due to the specific arrangement of methyl groups on the phenoxy ring. This structural feature can influence the compound’s chemical reactivity and biological activity, making it distinct in its applications and effects.
Eigenschaften
IUPAC Name |
1-[5-(2,4,6-trimethylphenoxy)pentyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-15-13-16(2)18(17(3)14-15)20-12-8-4-5-9-19-10-6-7-11-19/h13-14H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHLUKXHIDHLPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCCCCN2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-(Benzylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B5050397.png)
![2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(3-METHYLPHENYL)CARBAMOYL]BUTANOATE](/img/structure/B5050401.png)
![(5E)-5-[[2-[3-(2-chlorophenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5050407.png)
![N-[5-[2-[2-[2-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]ethoxy]ethoxy]ethyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B5050414.png)
![4-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine](/img/structure/B5050421.png)

![2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5050454.png)
![ethyl 2-[(4-chlorobenzoyl)amino]-5-[(isopropylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5050455.png)
![3-cyclopentyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide](/img/structure/B5050458.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5050462.png)
![(6Z)-6-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-5-imino-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5050467.png)
![2-phenyl-N-[2-(propan-2-ylcarbamoyl)phenyl]quinoline-4-carboxamide](/img/structure/B5050471.png)

![2-bromo-1-[4-(4-ethoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B5050494.png)
